molecular formula C19H19N3O2 B14955304 N~1~-isopropyl-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N~1~-isopropyl-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No.: B14955304
M. Wt: 321.4 g/mol
InChI Key: DNVBEVWTHDYWSV-UHFFFAOYSA-N
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Description

N~1~-Isopropyl-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a pyridazinone derivative characterized by a 1-naphthyl substituent at the 3-position of the pyridazinone ring and an isopropylacetamide side chain. The naphthyl group enhances lipophilicity and binding affinity to hydrophobic pockets in biological targets, while the acetamide moiety contributes to hydrogen-bonding interactions, critical for modulating enzyme activity .

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)-N-propan-2-ylacetamide

InChI

InChI=1S/C19H19N3O2/c1-13(2)20-18(23)12-22-19(24)11-10-17(21-22)16-9-5-7-14-6-3-4-8-15(14)16/h3-11,13H,12H2,1-2H3,(H,20,23)

InChI Key

DNVBEVWTHDYWSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-isopropyl-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide typically involves multi-step organic reactions One common method includes the reaction of 1-naphthylamine with ethyl cyanoacetate under basic conditions to form an intermediate, which is then cyclized to form the pyridazinyl ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

N~1~-isopropyl-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of naphthylamines or naphthols.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N~1~-isopropyl-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N1-isopropyl-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity is influenced by substituents on the pyridazinone core and the acetamide side chain. Key analogues include:

Compound Substituents Key Biological Activity Mechanistic Insights
N~1~-Isopropyl-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide (Target Compound) 3-(1-naphthyl), N-isopropyl acetamide Inferred: Potential osteoclast inhibition, antimicrobial effects (based on structural analogues) Likely modulates CD47/cathepsin K (osteoclasts) or microbial enzyme systems
2N1HIA (2-(3-(2-Fluoro-4-Methoxyphenyl)-6-Oxo-1(6H)-Pyridazinyl)-N-1H-Indol-5-Ylacetamide) 3-(2-fluoro-4-methoxyphenyl), N-indolyl acetamide Osteoclast differentiation inhibition via CD47 suppression, reduced MMP-9 activity Blocks actin ring formation and bone resorption without cytotoxicity
N~1~-Isopropyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide (Isomer) 3-(2-naphthyl), N-isopropyl acetamide Inferred: Altered binding affinity due to naphthyl orientation (data limited) Structural isomerism may affect target selectivity or pharmacokinetics
Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide] 3-p-tolyl, methyl acetamide Antimicrobial, anti-inflammatory Tolyl group enhances interactions with bacterial enzymes or inflammatory mediators

Functional and Mechanistic Differences

  • Osteoclast Inhibition: Target Compound vs. 2N1HIA: While both contain pyridazinone cores, 2N1HIA’s indolyl-acetamide side chain and fluorinated phenyl group confer specificity for osteoclast inhibition via CD47/cathepsin K downregulation . The target compound’s 1-naphthyl group may exhibit weaker osteoclast suppression but broader activity against other targets (e.g., microbial proteases) . Naphthyl Isomerism: Replacing 1-naphthyl with 2-naphthyl () could alter steric interactions with bone resorption enzymes like TRAP or cathepsin K, though experimental data are lacking .
  • Synthetic Accessibility :

    • The isopropylacetamide side chain (as in ) is synthesized via chloroacetylation and subsequent amine coupling, a method shared with other acetamide derivatives .

Research Findings and Gaps

  • Target Compound : Direct studies on its biological activity are absent in the provided evidence. However, structural parallels to 2N1HIA and p-tolyl derivatives suggest testable hypotheses for osteoclast or antimicrobial activity.
  • Toxicity Profiles: None of the analogues exhibit cytotoxicity at effective doses, a critical advantage for therapeutic development .

Q & A

Basic Question: What are the recommended synthetic routes for N~1~-isopropyl-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide, and how are intermediates characterized?

Methodological Answer:
The compound can be synthesized via multi-step reactions involving pyridazine ring formation and subsequent acetamide coupling. A typical approach includes:

  • Step 1: Condensation of 1-naphthylamine with a diketone precursor to form the pyridazinone core.
  • Step 2: Alkylation or nucleophilic substitution to introduce the isopropyl group.
  • Step 3: Acetamide coupling using activated esters (e.g., NHS esters) or carbodiimide-mediated reactions (e.g., EDC/HOBt).
    Characterization: Intermediates are purified via column chromatography and analyzed using 1H/13C NMR for structural confirmation and HPLC-MS for purity assessment (>95%) .

Basic Question: What spectroscopic and chromatographic techniques are critical for validating the compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H NMR (δ 7.2–8.5 ppm for naphthyl protons; δ 1.2–1.4 ppm for isopropyl methyl groups) and 13C NMR confirm substituent positions .
  • Mass Spectrometry (MS): High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]+ at m/z 365.2) and fragments .
  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Gradient elution (ACN/H2O + 0.1% TFA) resolves byproducts .

Basic Question: How can researchers design initial biological activity assays for this compound?

Methodological Answer:

  • Target Selection: Prioritize targets based on structural analogs (e.g., pyridazine derivatives as kinase inhibitors) .
  • In Vitro Assays:
    • Enzyme Inhibition: Use fluorescence polarization for kinase activity (IC50 determination).
    • Cellular Uptake: Radiolabel the compound (e.g., 14C-acetamide) to study permeability in Caco-2 cells .
  • Controls: Include known inhibitors (e.g., staurosporine for kinases) and vehicle controls to validate assay conditions .

Advanced Question: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Continuous Flow Reactors: Improve mixing and heat transfer for exothermic steps (e.g., pyridazine ring closure) .
  • Catalysis: Screen Pd/C or Ni catalysts for coupling steps; DFT calculations predict transition states to guide catalyst selection .
  • Workflow Automation: Use robotic platforms for parameter optimization (temperature, solvent ratio) via DoE (Design of Experiments) .

Advanced Question: What strategies mitigate stability issues during storage and handling?

Methodological Answer:

  • Degradation Pathways: Identify via accelerated stability studies (40°C/75% RH for 4 weeks). Common issues include hydrolysis of the acetamide group.
  • Formulation: Lyophilize with cryoprotectants (trehalose) for long-term storage (−80°C). Use amber vials to prevent photodegradation .
  • In-Use Stability: Prepare fresh solutions in DMSO (<0.1% H2O) to avoid precipitation .

Advanced Question: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-Analysis: Compare datasets using cheminformatics tools (e.g., Schrodinger’s Canvas) to identify assay-specific variables (e.g., cell line mutations, buffer pH) .
  • Orthogonal Assays: Validate hits with SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamics .
  • Structural Modeling: Perform MD simulations to assess target-ligand dynamics under varying conditions (e.g., ATP concentration in kinase assays) .

Advanced Question: How to design experiments probing the compound’s reactivity in heterocyclic ring modifications?

Methodological Answer:

  • Functionalization: Introduce substituents via Pd-mediated cross-coupling (e.g., Suzuki for aryl groups) at the pyridazine C3 position .
  • Oxidation/Reduction: Test NaBH4 for ketone reduction or MnO2 for alcohol oxidation; monitor by TLC and LC-MS .
  • Mechanistic Studies: Use 18O-labeling or kinetic isotope effects (KIEs) to elucidate reaction pathways .

Advanced Question: What computational methods predict off-target interactions and toxicity?

Methodological Answer:

  • Docking Studies: Use Glide or AutoDock Vina to screen against Tox21 databases. Prioritize targets with docking scores <−8 kcal/mol .
  • ADMET Prediction: SwissADME or ProTox-II estimate hepatotoxicity (CYP3A4 inhibition) and cardiotoxicity (hERG binding) .
  • Machine Learning: Train models on ToxCast data to predict mitochondrial toxicity using MOE descriptors .

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